molecular formula C10H15NO2 B1588086 2-(2-Ethoxyphenoxy)ethanamine CAS No. 6781-17-5

2-(2-Ethoxyphenoxy)ethanamine

Cat. No. B1588086
CAS RN: 6781-17-5
M. Wt: 181.23 g/mol
InChI Key: OOKCBENPEIHOJG-UHFFFAOYSA-N
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Description

“2-(2-Ethoxyphenoxy)ethanamine” is a chemical compound with the CAS Number: 6781-17-5 . It has a molecular weight of 181.23 . It is also known as Tamsulosin EP Impurity F and is an impurity of Tamsulosin, a specific α1-adrenoceptor antagonist . It is used in the treatment of benign prostatic hypertrophy .


Molecular Structure Analysis

The molecular formula of “2-(2-Ethoxyphenoxy)ethanamine” is C10H15NO2 . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .


Physical And Chemical Properties Analysis

“2-(2-Ethoxyphenoxy)ethanamine” is a yellow liquid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Neurochemical Pharmacology

  • Neurochemical Pharmacology of Psychoactive Substituted Phenethylamines: Study of substituted 2,5-dimethoxy-N-benzylphenethylamines, including analogs of 2-(2-Ethoxyphenoxy)ethanamine, revealing their mechanisms as high potency agonists at 5-HT2A receptors, indicating potential in neuropharmacological research (Eshleman et al., 2018).

Metabolism and Drug Testing

  • Characterization of Cytochrome P450 Enzymes in Metabolism: Research focusing on the metabolism of NBOMe compounds related to 2-(2-Ethoxyphenoxy)ethanamine, identifying key enzymes involved, which is vital for understanding drug metabolism and designing drug tests (Nielsen et al., 2017).

Antimicrobial and Antiviral Potential

  • Antimicrobial and Antiviral Studies of Schiff Bases: Investigation into Schiff bases derived from 2-(2-Ethoxyphenoxy)ethanamine, showcasing their potential as antimicrobial agents and inhibitors of COVID-19, highlighting their relevance in infectious disease research (S. G et al., 2023).

Synthetic Routes and Pharmaceutical Applications

  • Novel Synthetic Routes: Exploration of novel synthetic methods for derivatives of 2-(2-Ethoxyphenoxy)ethanamine, demonstrating its importance in developing pharmaceutical intermediates, such as for the treatment of benign prostatic hyperplasia (Xiaoxia Luo et al., 2008).

Identification of Metabolites in Clinical Settings

  • Identification of Metabolite Biomarkers in Clinical Intoxication: Research identifying metabolites of 25I-NBOMe, a derivative of 2-(2-Ethoxyphenoxy)ethanamine, in human urine samples. This is crucial for clinical diagnostics and understanding the effects of drug metabolism in humans (Poklis et al., 2015).

Analytical Characterization for Forensic Analysis

  • Analytical Characterization for Forensic Applications: Development of analytical methods for the detection of NBOMe derivatives of 2-(2-Ethoxyphenoxy)ethanamine in forensic samples, emphasizing its significance in legal and forensic contexts (Lum et al., 2016).

Antiamoebic Activity

  • Antiamoebic Activity of N-Substituted Ethanamine Chalcones: Study of chalcones bearing N-substituted ethanamine tails, derived from 2-(2-Ethoxyphenoxy)ethanamine, exhibiting antiamoebic activity. This shows its potential in treating parasitic infections (Zaidi et al., 2015).

Design of Polyether Dicarboxylic Acids for Metal Extraction

  • Molecular Design for Metal Extraction: Synthesis of compounds with structures including 2-(2-Ethoxyphenoxy)ethanamine frameworks for selective metal ion extraction, useful in analytical chemistry and environmental remediation (Hayashita et al., 1999).

Catalysis in Chemical Synthesis

  • Catalysis in Chemical Reactions: Utilization in catalytic processes for chemical synthesis, demonstrating the versatility of 2-(2-Ethoxyphenoxy)ethanamine and its derivatives in organic chemistry (Nyamato et al., 2016).

Comparative Neuropharmacology

  • Comparative Neuropharmacology in Hallucinogens: Analysis of NBOMe hallucinogens, related to 2-(2-Ethoxyphenoxy)ethanamine, for their effects on serotonin receptors, contributing to a deeper understanding of hallucinogenic drug action (Elmore et al., 2018).

Safety And Hazards

The safety information for “2-(2-Ethoxyphenoxy)ethanamine” includes a GHS07 pictogram and a warning signal word . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305, P338, and P351, which advise to rinse cautiously with water if it comes into contact with the eyes .

properties

IUPAC Name

2-(2-ethoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKCBENPEIHOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415439
Record name 2-(2-ethoxyphenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenoxy)ethanamine

CAS RN

6781-17-5
Record name 2-(2-Ethoxyphenoxy)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6781-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(o-Ethoxyphenoxy)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-ethoxyphenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminoethoxy)phenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-(O-ETHOXYPHENOXY)ETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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